molecular formula C6H11BF3K B1592674 Potassium cyclohexyltrifluoroborate CAS No. 446065-11-8

Potassium cyclohexyltrifluoroborate

Cat. No. B1592674
M. Wt: 190.06 g/mol
InChI Key: WWDXLJUMJZXRLX-UHFFFAOYSA-N
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Description

Potassium cyclohexyltrifluoroborate (KCTF) is an organic compound that has a variety of uses in the laboratory and in industry. KCTF is a colorless, water-soluble salt with a melting point of 68°C. It is an important reagent in organic synthesis and is used to generate a variety of organic compounds, such as amines, aldehydes, ketones, and alcohols. KCTF is also used as a catalyst in the production of polymers and in the synthesis of pharmaceuticals.

Scientific Research Applications

Potassium cyclohexyltrifluoroborate is a chemical compound often used in organic chemistry. It’s particularly useful in the field of cross-coupling reactions , which are a common method for creating carbon-carbon bonds .

In a study titled “Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides”, Potassium cyclohexyltrifluoroborate was used in the process of discovering new reactions using parallel micro-scale experimentation . The specific methods of application or experimental procedures are detailed in the study, but generally involve the reaction of the Potassium cyclohexyltrifluoroborate with aryl chlorides under specific conditions .

The results of these types of experiments can vary, but they often involve the successful creation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .

  • Decarboxylative Borylation : An operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions provides primary and secondary alkyl boronates or tetrafluoroborates with various functional groups . This method involves an alkyl radical reaction with base-activated diboron species .

  • Preparation of Potassium Organotrifluoroborates : A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates is described . Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .

  • β-Boration of α,β-Unsaturated Carbonyl Compounds : A copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds with tetrahydroxydiborane allows direct, efficient access to boronic acids and their derivatives . Various α,β-unsaturated amides, ketones and esters are converted to the corresponding β-trifluoroborato compounds in good to excellent yields .

  • Preparation of Potassium Trifluoroboratohomoenolates : Ketone-, ester-, and amide-containing potassium trifluoroboratohomoenolates were prepared in good yields from the corresponding unsaturated carbonyl compounds . They are effective coupling partners in the Suzuki-Miyaura reaction with various electrophiles including electron-rich and electron-poor aryl bromides and -chlorides .

  • Synthesis of Alkyltrifluoroborates : A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates is described . Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .

  • Oxa-Matteson Reaction : An oxa-Matteson reaction enables sequential oxygen and carbenoid insertions into diverse alkyl- and arylboronates to provide a wide range of boron-substituted ethers . The utilities of this method are demonstrated in the asymmetric synthesis of an acetyl-CoA-carboxylase inhibitor, and the programmable construction of polyethers .

properties

IUPAC Name

potassium;cyclohexyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h6H,1-5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDXLJUMJZXRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635456
Record name Potassium cyclohexyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium cyclohexyltrifluoroborate

CAS RN

446065-11-8
Record name Potassium cyclohexyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium cyclohexyltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
B Verbelen, L Cunha Dias Rezende… - … A European Journal, 2015 - Wiley Online Library
… allow dialkylation using 2 equivalents of potassium cyclohexyltrifluoroborate 2 a to effectively synthesize 3,… )-BODIPY 1 a using potassium cyclohexyltrifluoroborate 2 a. [a,b] inline image …
KA Alanqari - 2016 - search.proquest.com
… In our preliminary investigations we found potassium cyclohexyltrifluoroborate was the only significant impurity. In some cases, the amounts formed were up to 20-40%. A better …
Number of citations: 0 search.proquest.com
J Amani, R Alam, S Badir, GA Molander - Organic letters, 2017 - ACS Publications
… hydrocinnamic acid, as well as benzotriazole derivative 2c, was investigated by means of microscale high-throughput experimentation (HTE) using potassium cyclohexyltrifluoroborate …
Number of citations: 120 pubs.acs.org
DJ Zillman, TE Cole - Journal of Organometallic Chemistry, 2018 - Elsevier
… The isolated yield for potassium cyclohexyltrifluoroborate (4) was 89.3%. We did not further optimize this reaction since the yield essentially met our targeted yield. The full spectral …
Number of citations: 0 www.sciencedirect.com
GB Wang, YJ Wang, JL Kan, KH Xie… - Journal of the …, 2023 - ACS Publications
… condensation of potassium cyclohexyltrifluoroborate with different … aniline, and potassium cyclohexyltrifluoroborate afforded the … , and potassium cyclohexyltrifluoroborate to evaluate the …
Number of citations: 16 pubs.acs.org
Y Uozumi, T Takahashi - Synfacts, 2023 - thieme-connect.com
… A covalent organic framework Cy-N 3 -COF was prepared by the photocatalytic multicomponent polymerization of 1,3,5-tris(4-formyl-phenyl)triazine, potassium cyclohexyltrifluoroborate, …
Number of citations: 0 www.thieme-connect.com
H Yan, ZW Hou, HC Xu - Angewandte Chemie, 2019 - Wiley Online Library
A photoelectrochemical method for the C−H alkylation of heteroarenes with organotrifluoroborates has been developed. The merger of electrocatalysis and photoredox catalysis …
Number of citations: 207 onlinelibrary.wiley.com
B Verbelen, M Valckenborgh, M Inclán, A Nebotb… - lirias.kuleuven.be
… tetrafluoroborate2 and 5-cyclohexyl-8-(2,6-dichlorophenyl)-BODIPY 3 was synthesized via a reported oxidative radical alkylation with potassium cyclohexyltrifluoroborate.All reactions …
Number of citations: 0 lirias.kuleuven.be
T Knauber, R Chandrasekaran, JW Tucker… - Organic …, 2017 - ACS Publications
… potentials of alkyl carboxylic acids [E 1/2 ox (Cesium N-boc-prolinate) = 0.99 V vs Ag/AgCl] (23) and alkyl potassium trifluoroborates [E 1/2 ox (potassium cyclohexyltrifluoroborate) = …
Number of citations: 63 pubs.acs.org
J Amani, GA Molander - The Journal of Organic Chemistry, 2017 - ACS Publications
… To investigate the applicability of this method to other electrophiles, potassium cyclohexyltrifluoroborate was coupled with various acyl halides (Table 2). We found that a broad …
Number of citations: 66 pubs.acs.org

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